molecular formula C52H46N2O8 B12295657 rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B12295657
M. Wt: 826.9 g/mol
InChI Key: JNYNLEGTVXTKOJ-MZXPWVSNSA-N
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Description

rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid: is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group. The compound also includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the phenyl group, and attachment of the Fmoc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of adding amino acids and protecting groups, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.

Biology

In biological research, the compound is used to study protein interactions and enzyme mechanisms. The Fmoc group allows for the selective protection and deprotection of amine groups, facilitating the synthesis of peptides and proteins.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its ability to form stable peptide bonds makes it a valuable tool in the design of peptide-based therapeutics.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its ability to form stable peptide bonds. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the amine group can participate in further reactions, such as forming peptide bonds with carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-(9H-Fluoren-9-yl)methoxycarbonyl]-D-homoserine
  • **(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R,3R,4R,5S)-6R-3-acetamido-4,5-diacetoxy-6-acetoxymethyl-tetrahydro-2H-pyran-2-yl)oxy)butanoic acid

Uniqueness

What sets rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the phenyl group

Properties

Molecular Formula

C52H46N2O8

Molecular Weight

826.9 g/mol

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid;(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/2C26H23NO4/c2*28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h2*1-13,22-24H,14-16H2,(H,28,29)/t2*22-,23-/m10/s1

InChI Key

JNYNLEGTVXTKOJ-MZXPWVSNSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5.C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5.C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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